molecular formula C25H24N6S B13373323 4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline

4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline

Cat. No.: B13373323
M. Wt: 440.6 g/mol
InChI Key: NGKDUUKDTZXPCW-UHFFFAOYSA-N
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Description

This compound features a fused triazolothiadiazole core (positions 3 and 6) linked to a 2-phenylquinoline moiety. Its synthesis involves refluxing triazole precursors with 2-phenylquinoline-4-carboxylic acid in phosphorous oxychloride (POCl₃) . The quinoline and triazolothiadiazole moieties are known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibition .

Properties

Molecular Formula

C25H24N6S

Molecular Weight

440.6 g/mol

IUPAC Name

3-(azepan-1-ylmethyl)-6-(2-phenylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H24N6S/c1-2-9-15-30(14-8-1)17-23-27-28-25-31(23)29-24(32-25)20-16-22(18-10-4-3-5-11-18)26-21-13-7-6-12-19(20)21/h3-7,10-13,16H,1-2,8-9,14-15,17H2

InChI Key

NGKDUUKDTZXPCW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=NN=C3N2N=C(S3)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, leading to modulation of biological activities. These interactions can affect various pathways, including enzyme inhibition, receptor activation, and signal transduction .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Substituents Influencing Activity:

Compound Name Substituents (Position 3/6) Bioactivity Highlights Evidence Source
Target Compound Azepan-1-ylmethyl (3), 2-phenylquinoline (6) N/A (Theoretical potential for CNS targets)
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) Adamantyl (3), halogenated aryl (6) COX-1/2 inhibition, solid-state interactions
6-(1-Adamantyl)-3-(2-fluorophenyl) Adamantyl (6), fluoroaryl (3) Antiproliferative activity
3-(Indol-3-yl)-6-thiol derivatives Indole (3), thiol/methylthio (6) Bcl-2-targeted anticancer agents
6-(4-Nitrophenyl)-3-amine derivatives Nitrophenyl (6), dimethylphenylamine (3) TNF-α inhibition
  • Azepane vs. Adamantyl: The azepane group’s flexibility may improve membrane permeability compared to adamantyl’s rigidity, though adamantyl enhances thermal stability and hydrophobic interactions .
  • Quinoline vs. Aryl Groups: The 2-phenylquinoline moiety in the target compound could facilitate π-π stacking or intercalation in biological targets, unlike simpler aryl substituents in analogues .

Physicochemical Properties

Property Target Compound 3-(Adamantyl) Derivative 6-(4-Nitrophenyl) Derivative
Molecular Weight ~509 g/mol (estimated) 434.95 g/mol 390.39 g/mol
Melting Point Not reported 162–176°C 151–183°C
Solubility Low (hydrophobic groups) Low (adamantyl) Moderate (polar nitro group)
  • The azepane group may marginally improve aqueous solubility compared to adamantyl due to its amine functionality, though both remain largely lipophilic.

Pharmacological Profiles

  • Enzyme Inhibition: Adamantyl-containing analogues show COX-1/2 inhibition (IC₅₀: 0.8–2.1 µM) , while nitroaryl derivatives inhibit TNF-α (IC₅₀: ~5 µM) . The target compound’s quinoline moiety may target topoisomerases or kinases.
  • Antimicrobial Activity: Triazolothiadiazoles with methylthio groups (e.g., compound 15 in ) show MIC values of 8–32 µg/mL against S. aureus and E. coli .

Biological Activity

The compound 4-[3-(azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline (CAS No. 1260930-20-8) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N6SC_{18}H_{24}N_{6}S with a molecular weight of 356.49 g/mol. Its structure includes a quinoline core substituted with a triazolo-thiadiazole moiety and an azepan group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazolo-thiadiazole derivatives generally exhibit significant antimicrobial properties. The synthesized compound has been tested against various bacterial strains and fungi:

Microorganism Activity
Escherichia coliModerate to good antibacterial
Staphylococcus aureusModerate to good antibacterial
Pyricularia oryzaeModerate antifungal
Rhizoctonia solaniModerate antifungal

In studies, compounds similar to 4-[3-(azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline have shown effective inhibition against these pathogens using the disc diffusion method .

Anticancer Activity

The structural motifs present in this compound suggest potential anticancer properties. Research on related triazolo-thiadiazole derivatives has demonstrated:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating various signaling pathways.
  • Cell Lines Tested : Studies have evaluated the effectiveness against multiple cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).

In one study, derivatives showcased IC50 values indicating significant cytotoxicity against these cell lines .

Other Pharmacological Effects

The compound may also exhibit:

  • Anti-inflammatory Activity : Similar derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of certain functional groups may enhance the radical scavenging ability of the compound.

Structure–Activity Relationship (SAR)

The biological activity of 4-[3-(azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline can be influenced by modifications in its structure:

  • Substituents on the Quinoline Ring : Alterations can enhance or reduce activity against specific targets.
  • Positioning of Functional Groups : The placement of azepan and triazole moieties significantly affects antimicrobial potency.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • A study reported that a derivative with a phenyl group at position 2 showed enhanced antibacterial activity compared to other substitutions .
  • Another investigation demonstrated that a compound with a free amino group exhibited strong inhibitory effects against tested strains .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclocondensation and cyclization steps. A common approach is:

Starting Material : Begin with phenylquinoline-2-one derivatives.

Cyclocondensation : React with thiocarbohydrazide under reflux in ethanol or acidic media (e.g., H₂SO₄) to form intermediate triazole-thiols .

Cyclization : Use POCl₃ to activate carbonyl groups and facilitate ring closure. For example, heating with brominated reagents (e.g., C₆H₅CCH₂Br) in anhydrous ethanol yields the triazolo-thiadiazole core .
Key Factors :

  • POCl₃ enhances electrophilicity, critical for cyclization efficiency .
  • Solvent Choice : Ethanol or DMF improves solubility of intermediates .
    Yield Optimization :
  • Prolonged reflux (16+ hours) increases conversion but risks decomposition.
  • Neutralization with sodium bicarbonate post-reaction minimizes side products .

Basic: How is the molecular structure and planarity of the triazolo-thiadiazole core validated experimentally?

Methodological Answer:
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard:

  • Planarity Analysis : The triazolo-thiadiazole ring system shows maximal deviation of ≤0.013 Å from planarity (e.g., S1 atom deviation ).
  • Dihedral Angles : The angle between the triazolo-thiadiazole core and substituents (e.g., phenyl groups) ranges from 74° to 85°, indicating steric or electronic influences on conformation .
    Supplementary Techniques :
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
  • NMR : Aromatic protons in the quinoline moiety appear as doublets (δ 7.5–8.5 ppm) .

Advanced: What strategies are employed to analyze its pharmacological potential, given structural analogs?

Methodological Answer:
Biological Screening :

  • Antimicrobial Assays : Use disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    Structure-Activity Relationship (SAR) :
  • Azepane Substituent : Enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • Phenylquinoline Moiety : π-π stacking with target proteins (e.g., kinase ATP-binding sites) .
    Data Interpretation : Compare with analogs like 3-(4-methoxyphenyl)-triazolo-thiadiazoles, which show reduced activity due to electron-donating groups .

Advanced: How can solubility challenges be addressed during in vitro testing?

Methodological Answer:
Solubility Enhancement :

  • Co-Solvents : Use DMSO:water (1:9 v/v) for initial stock solutions .
  • Micellar Systems : Incorporate β-cyclodextrin or Tween-80 to stabilize hydrophobic compounds .
    Recrystallization : Ethanol-DMF (1:1) mixtures improve crystal purity without degrading the compound .

Advanced: What computational methods predict binding interactions with biological targets?

Methodological Answer:
In Silico Workflow :

Docking (AutoDock Vina) : Model interactions with enzymes (e.g., COX-2, EGFR) using PDB structures .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with activity .
Validation : Compare computational results with SCXRD-derived geometries (e.g., C—H⋯π interactions in crystal packing ).

Advanced: How are contradictions in biological activity data resolved across studies?

Methodological Answer:
Root Causes :

  • Substituent Variability : Fluorophenyl vs. methoxyphenyl groups alter electron density and binding .
  • Assay Conditions : Varying pH or serum content in cell media affects compound stability .
    Resolution Strategies :
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends .
  • Control Standardization : Use reference drugs (e.g., ciprofloxacin for antibacterial assays) to normalize results .

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